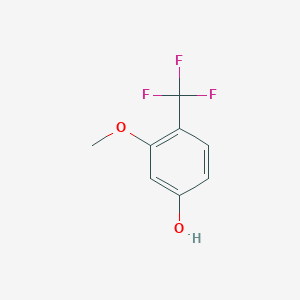

3-Methoxy-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNDFOHZRDLUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292849 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-41-2 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol

This compound, identified by its CAS Number 106877-41-2, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a phenol, a methoxy group, and a trifluoromethyl group, offers a unique combination of electronic and steric properties. This guide provides an in-depth analysis of its physicochemical characteristics, synthesis, applications, and handling protocols, designed for researchers and drug development professionals.

The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance molecular properties.[3][4] This group is known to improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and enhance binding affinity to target proteins.[3][4][5] The presence of the methoxy (-OCH3) and hydroxyl (-OH) groups provides reactive handles for further chemical modification, making this compound a versatile scaffold for building diverse molecular architectures.

Physicochemical & Structural Properties

The unique arrangement of functional groups on the phenol ring dictates the compound's reactivity and physical properties. A summary of its key characteristics is presented below.

| Property | Value | Source |

| CAS Number | 106877-41-2 | [1][2] |

| Molecular Formula | C8H7F3O2 | [2] |

| Molecular Weight | 192.14 g/mol | [2] |

| Appearance | (Typically) Off-white to pale solid | Inferred from related compounds |

| Storage | Sealed in dry, Room Temperature | [2] |

Structural Diagram

The chemical structure provides insight into its potential for hydrogen bonding (via the hydroxyl group), its aromatic nature, and the influence of the electron-withdrawing trifluoromethyl group.

Caption: 2D Structure of this compound.

Synthesis Pathways: A Representative Protocol

The synthesis of substituted trifluoromethylphenols often involves multi-step processes. While specific proprietary methods may vary, a common and logical approach involves the modification of a pre-existing, functionalized benzene ring. One plausible route is the demethylation of a corresponding methoxy-substituted trifluoromethylanisole.

Hypothetical Synthesis Workflow

This workflow illustrates a general, logical pathway for producing the target compound. The selection of reagents is critical for achieving high yield and purity.

Caption: Generalized synthesis workflow diagram.

Experimental Protocol: Demethylation of 1,2-Dimethoxy-4-(trifluoromethyl)benzene

This protocol is a representative example based on established demethylation procedures for aryl methyl ethers.[6] It is designed to be self-validating through in-process checks and final product characterization.

Objective: To synthesize this compound via selective demethylation.

Materials:

-

1,2-Dimethoxy-4-(trifluoromethyl)benzene (1 eq.)

-

Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM) (1.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (for quenching)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-dimethoxy-4-(trifluoromethyl)benzene (1 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the reactivity of BBr₃ and prevent over-reaction or side product formation.

-

Reagent Addition: Slowly add the 1M solution of BBr₃ in DCM (1.1 eq.) dropwise via a syringe over 30 minutes. Maintain the temperature at -78 °C. Trustworthiness: Slow addition ensures the reaction does not run away and allows for selective demethylation at the less sterically hindered position.

-

Reaction Monitoring: After addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and slowly add methanol to quench the excess BBr₃. Safety: This step is highly exothermic and must be performed slowly and with caution.

-

Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for creating novel therapeutic agents.[7] The phenolic hydroxyl group is an excellent handle for introducing the scaffold into larger molecules via etherification or esterification reactions.

Logical Framework for Application

The trifluoromethyl and methoxy groups work in concert to confer desirable pharmacological properties.

Caption: Logic diagram of functional group contributions.

Phenol-containing motifs are prevalent in FDA-approved drugs, highlighting their importance in molecular recognition and biological activity.[8] This specific intermediate is valuable for synthesizing compounds in therapeutic areas where metabolic stability and CNS penetration are desired, such as in neuroscience or oncology. The trifluoromethyl group, in particular, is a bioisostere for other groups like chlorine but with enhanced metabolic inertness.[4]

Safety, Handling, and Storage

As with all specialized chemical reagents, proper handling of this compound is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from closely related trifluoromethylated and methoxylated phenols provide a strong basis for safe handling protocols.[9][10][11][12]

Hazard Identification:

-

Eye Damage/Irritation: May cause serious eye irritation or damage.[9][13]

-

Respiratory Irritation: May cause respiratory tract irritation.[13][14]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Safe Handling Practices: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[11] Keep the container tightly sealed and stored under an inert atmosphere if necessary.[2][9]

References

- Vertex AI Search Result. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG7et99eDQya4w4gXcrbgFuSwdNa4c02g0pBNjKp3uJOet5zG1eahseXhoYGq8nl5GBx93AAd1P6PS_lIsBjwPQ_EioKZlBOCg72AXeUFgWGYxXopjsB7MbAH1Zm_eZhxSsJpnf29f-EcKvVbaFtSBWul-GW2lNj8Fh_X4RCpwq_bPWns=]

- Sunway Pharm Ltd. This compound - CAS:106877-41-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqmTYLz4CEJ_pX9cvR4_orvyMuiO0mevhhFVg-KT_Ij1JY3GFGh8zwjaTZl4uOVHfD1rNIx-01dYxlJmTxT2wAff5QgRF8EStIE_E2OkyINU0VcQL4F3tVAGZv-dyEn2Gu-UvSvw==]

- BOC Sciences. CAS 349-56-4 3-METHOXY-5-(TRIFLUOROMETHYL)PHENOL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc3Ywg80-GE4Fni3oYqSND_DS2JsAWzODiGE-0t0IH6667pDnLF1DWDUIKRiGe7A7utyvEqeYL_SV7cpJppQmscwGDhf3ZoBMnWt5lHmSDZ0U0abM_8r4qDSahRs31eOzAKJo-FlMze2tVc-KYua-oHirPOAFbJfDX6VE1yJGn-LTyupQIECFKJCypPn12OjlSdQ==]

- Fisher Scientific. SAFETY DATA SHEET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0_EAULfKuqM5G3NnbdOBMZgxBE2_sr3xtoS_xoKZG525bNMvG_IyYuZhorMqYu4Q0vnBVMjO03b4q8yNFZjuXlmfMxwczhUkUJvP_R8Iv3iCu7avBtV5_BF_FjC_wLdz7kT0hh_piduTLKKDhQGge3G2QbjJKz6igjXP6gtCJPNOZ0lAxxmadKo09LYEJ09iX]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfjNnzlyVp78lE5iUA4iedebOFumlXtXmaBFn72OGVwIG4DlieTm_sg5H5JpNydf-ShFQQDkpFGVTLNZ_K9bRhlgUJwOtGXumbthKbYwzf9-WhTlpT1GOw4I65C4jjnV0m6glXmrmod6tswCQ4eyWBSIA-CMci42gMyUmbr9fWLjUSWyWuTqPddHne7W6pcPflg477NwfnLRkGGeJ88KN-N8kBxWBfGE6SDAgTnkFgohbhmGBQMu-7-vEmtyZKYjJgMi91Uiv_azN5GHTL]

- CymitQuimica. 3-Fluoro-4-methoxyphenol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUf14azJpYpQDiDB1ivjxHakP4VRFJNtFWlxisUUSgPv1EnkrTJP8T7EBItpTX2CgXg8k7nRtoKQ6GrdC92bvGNaBIFsoVuP9rmh-PN9ZIMdBDAI8n6AMywKcrjFf0bZe4_V60JCdEibBu0TuU0seuv6t1TEnO9uiI]

- Sigma-Aldrich. 3-Methoxy-5-(trifluoromethyl)phenol | 349-56-4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqlRrBdliFEh5TvzaV7boL8VPHrVDolxSYGEJ9fcezri8bY69heNH-N7XA-Q-XZxVqn9lpE-zKhjWIqNk_t28-kdR03kuFKwfrJUl7gXXCy1wrQ7zGWQ3pT5h-Zv304p_RIaeLAz_hSLcVXGt5NkNluSVyGYHLHtYPW5bjPKzTJsowxnBDkNNtxexC9Hlki0bwO_QpC2i5EWeRhQ==]

- Benchchem. 3-Methoxy-4-(trifluoromethoxy)phenol | 1261571-61-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiYBTYo42dGx3oHhpx1c4Q7QN3aYLRkBj0ITd6vx1EAQbhr4TQsvGAH31yoROPSRQ5k5iqVJWuOGcW4xj07cS31kA_8Szwi-RiO85WlYSQhedjG6-t6iRQYMV74m8zwzw168q9Tg==]

- Cole-Parmer. Material Safety Data Sheet - 3-Methoxyphenol, 97%. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPU_TbcLIVkzCmZJUzjeU4Q9BK7ClB0G5KO7zyhfbk7eAPsLxkRwWjXNXA8nuuo1C4mCnLqBPdXgAw1uzACQtgfFQRXFld52Et_5HO9WepfUpRz4tb5Y5_7w5AehQqaAEa-XQYHtt7b9seH1Md]

- Synquest Labs. 4-(Trifluoromethoxy)phenol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyJd7LC2AANdC6iVZlUR6QRjX52laPfLLEhNEa72_HCtc4pGV8SZhw1dXpmC8XjmVg1kSSUvJVx38_dzYmDfubghtnKrzTE_gHaVY6Y5jw43R4jF6Kl3PauBBccziqjZt7lDmBdeN48ffyQDf0SGVJjJgNNYX9sOLuMQF7Z6iYbb-emVUVHwO_pTSOYXQpwJHG-I5O]

- LabSolutions. 3-(Trifluoromethoxy)phenol. [https://vertexaisearch.cloud.google.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtkEeE2FF6lWuxdkEV_1qoJ8pBjV76kmv0KoKPhefWCMAc8rSkGk8p4T7_dxEUefCIW4hdDBNYsV0sCXriORwTpNjEC0wwSN61dEGJR93gd6J9IRHxwdLDnGoa9P-VHGv9pqgu]

- ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW3RuDC7iDrG31FVc2QwKK8XQHBjD1Stc9iohV8bgj_Vpwbj5MwlgfASSaIXGxRLUUX7kA7AVMlu8uem481LArot212XhbDIKGyXpNbhTXIXSwyZh-PLbyfln4uSu26Pcp6NxymrYpUb9xYNqbkriAu_C5BEU2gQUKbdGPFDGtZHjlxlxXPfm-IzHK0LENVlZGIbFWPvK4IVjDLeboSIh_EbJ_SFzCdsWXigiD8M-DHl8LHNfBblPJXnrxui3mY_WhGG4MqJyBg==]

- NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEle-02o7lED1Dx0Zz5FRaLDJncYNSu2nK6RM4TsZUE91ijkP6nnE0sv4v30efXERsrdrAp1Jz43zFAXaMMzF1Xo-J0LtN_BjebWKDzjKF_H4UFQrlRqn-f6BNj9PJdG9ccssPPxQ==]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeb3Ot4NWE7jNIvJCB_aVDZIjXNjuhiEx1zG-35Hc0GR0BKJQEpMCGcnc2JitahFtqhAeCJLuV0GHLGhKxtUMTKWLHPAMglGSZQLWDZxljQQB1-Elm-qp89T_BhR5o6ruM5SY-sW1sMso9cxvfA_YGRA4KKIXsvSdFugbmhVHJqpP3s5RibtotXQLGcxrFfbvqIlhW2yU-Ztfs4fOMtrzCHWP19FbKnskvaxkw-XoerZVnyTOt7Ba7KfGjVsWZ_NQxyh1lG-J6OdyAmqVD8dAqBj-z]

- PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAHx2HiXJrHdkcdccoQ40a70vW5RpVmHbo1ppC1aw4kJ7eggDWwXKZwV7Qmn7Yv5lBnY7on2BGmLiP0dy1SWlDDXHVH8Q8v8pcQmAGwHRnaNWUR9DFIUZC_g22MD2AsBo3oCHnyZ54Edg6Ex0_]

Sources

- 1. This compound - [nashpharmatech.com]

- 2. This compound - CAS:106877-41-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. labsolu.ca [labsolu.ca]

- 13. synquestlabs.com [synquestlabs.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenol ring substituted with both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group, presents a unique combination of electronic and steric properties. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, lipophilicity, and binding affinity of molecules. The methoxy group, also a common substituent in bioactive molecules, influences the electronic nature and hydrogen bonding capabilities of the phenolic hydroxyl group.

This technical guide provides a comprehensive overview of the known physical properties of this compound. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also offers insights into the expected properties based on the influence of its functional groups and provides information on the synthesis of structurally related compounds to aid researchers in their work with this molecule.

Molecular Structure and Properties

The foundational properties of this compound have been established and are crucial for any experimental design or computational modeling.

| Property | Value | Source |

| CAS Number | 106877-41-2 | [1][2] |

| Molecular Formula | C₈H₇F₃O₂ | [2] |

| Molecular Weight | 192.14 g/mol | [3] |

Structure:

Caption: 2D structure of this compound.

Physical Properties: An Overview

A thorough search of scientific databases and chemical supplier information did not yield experimentally determined values for several key physical properties of this compound. The following table summarizes the available information and explicitly notes where data is currently unavailable.

| Property | Value | Remarks |

| Melting Point | Not available | Data not found in the searched literature. |

| Boiling Point | Not available | Data not found in the searched literature. |

| Density | Not available | Data not found in the searched literature. |

| Solubility | Not available | Expected to have moderate solubility in organic solvents and limited solubility in water. |

| pKa | Not available | The phenolic proton's acidity will be influenced by the electron-withdrawing -CF₃ group and the electron-donating -OCH₃ group. |

The absence of this data highlights an opportunity for further experimental characterization of this compound. For researchers requiring these parameters for applications such as reaction optimization, formulation development, or computational studies, experimental determination is highly recommended.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methoxy and trifluoromethyl groups. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm. The phenolic proton signal may be broad and its chemical shift will be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), C-O stretching of the ether and phenol, and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.14 g/mol ). The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.

Synthesis of Structurally Related Phenols: Methodological Insights

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of structurally similar compounds provides valuable insights into potential synthetic strategies. A common approach for the synthesis of substituted phenols involves the diazotization of an appropriate aniline precursor followed by hydrolysis.

Hypothetical Synthetic Pathway:

A plausible synthetic route to this compound could start from 3-methoxy-4-(trifluoromethyl)aniline.

Caption: Hypothetical synthesis of this compound.

Experimental Protocol for a Related Compound (Diazotization of an Aniline):

The following is a general procedure for the diazotization of an aniline, which could be adapted for the synthesis of the target molecule from its corresponding aniline precursor.

-

Salt Formation: Dissolve the starting aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Diazotization: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1-1.1 equivalents) in water, keeping the temperature below 10 °C.

-

Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by techniques such as distillation or chromatography.

Causality in Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for preventing unwanted side reactions and ensuring a good yield.

-

Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous acid (HNO₂) from sodium nitrite, which is the reactive species in the diazotization reaction.

-

Controlled Addition of Nitrite: Slow, controlled addition of the sodium nitrite solution is important to manage the exothermic nature of the reaction and to avoid a buildup of nitrous acid.

Conclusion

This compound is a compound with high potential in various fields of chemical research. While its fundamental molecular properties are known, a significant gap exists in the publicly available experimental data for its key physical properties. This guide has consolidated the available information and provided a framework for understanding the compound's expected characteristics based on established chemical principles. The outlined synthetic strategies for related compounds offer a starting point for researchers interested in the preparation and further investigation of this molecule. The determination and publication of the missing physical and spectroscopic data would be a valuable contribution to the scientific community.

References

Sources

3-Methoxy-4-(trifluoromethyl)phenol chemical structure

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol CAS Number: 106877-41-2 Molecular Formula: C₈H₇F₃O₂ Molecular Weight: 192.14 g/mol [1]

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of a methoxy group and a trifluoromethyl group on a phenol scaffold imparts a unique combination of physicochemical properties, including modified lipophilicity and metabolic stability, making it a valuable building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document details the compound's structure, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, predictive spectroscopic analysis, and essential safety and handling protocols, designed to serve as a foundational resource for drug development professionals and synthetic chemists.

Introduction and Strategic Importance

This compound is a substituted phenol that merges three key functional groups onto a single aromatic ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃). The interplay of these groups provides a powerful tool for molecular design.

-

The Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's pharmacological profile by enhancing metabolic stability (blocking sites of oxidative metabolism), increasing binding affinity to target proteins, and improving membrane permeability.[2]

-

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring and can participate in hydrogen bonding. It offers a site for potential demethylation metabolism or can be used to fine-tune steric and electronic properties.

-

The Phenolic Hydroxyl Group (-OH): This versatile functional group serves as a key handle for synthetic elaboration. It is a hydrogen bond donor, can be readily converted into ethers or esters, and directs electrophilic aromatic substitution, providing a gateway to a wide array of derivatives.

The combination of these features makes this compound a high-value intermediate for constructing novel compounds where precise control over lipophilicity, electronic character, and metabolic fate is critical.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. Note that experimental data for this specific isomer is limited; therefore, some values are based on predictions from structurally related compounds.

| Property | Value | Source |

| CAS Number | 106877-41-2 | Sunway Pharm Ltd[1] |

| Molecular Formula | C₈H₇F₃O₂ | Sunway Pharm Ltd[1] |

| Molecular Weight | 192.14 g/mol | Sunway Pharm Ltd[1] |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd[1] |

Synthesis and Mechanistic Rationale

The synthesis of substituted trifluoromethylphenols often requires a multi-step approach that strategically introduces the required functional groups. A plausible and efficient synthetic route for this compound is outlined below. This pathway is designed based on established organometallic and aromatic substitution reactions.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol and Rationale

-

Step 1: Diazotization of 4-Bromo-2-methoxyaniline

-

Protocol: 4-Bromo-2-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures produces a relatively stable diazonium salt. This intermediate is an outstanding electrophile and has an excellent leaving group (N₂), making it a versatile precursor for introducing a variety of substituents onto the aromatic ring.

-

-

Step 2: Sandmeyer Reaction to Introduce Iodine

-

Protocol: The cold diazonium salt solution from Step 1 is slowly added to a stirred solution of potassium iodide (KI) in water. The mixture is allowed to warm to room temperature and then heated gently (e.g., to 50 °C) until nitrogen evolution ceases. The product, 1-bromo-3-methoxy-4-iodobenzene, is then extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified.

-

Causality: The Sandmeyer reaction is a reliable method for replacing a diazonium group with a halide. Using potassium iodide as the nucleophile source effectively installs an iodine atom at the desired position. Iodine is a particularly useful halogen for subsequent cross-coupling reactions.

-

-

Step 3: Copper-Catalyzed Trifluoromethylation

-

Protocol: To a solution of 1-bromo-3-methoxy-4-iodobenzene in a polar aprotic solvent like DMF, (trifluoromethyl)trimethylsilane (TMS-CF₃, Ruppert-Prakash reagent), copper(I) iodide (CuI), and potassium fluoride (KF) are added. The mixture is heated to approximately 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or GC-MS. Upon completion, the reaction is worked up and the product, 1-bromo-3-methoxy-4-(trifluoromethyl)benzene, is purified by column chromatography.

-

Causality: This reaction introduces the critical -CF₃ group. The more reactive C-I bond is selectively targeted over the C-Br bond. The copper catalyst facilitates the transfer of the "CF₃" nucleophile (generated from TMS-CF₃ and a fluoride source) to the aromatic ring.

-

-

Step 4: Borylation and Oxidation to Phenol

-

Protocol: The purified 1-bromo-3-methoxy-4-(trifluoromethyl)benzene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange at the bromine position. After stirring for a short period, trimethyl borate (B(OMe)₃) is added, and the reaction is allowed to slowly warm to room temperature. The resulting boronic ester is then oxidized in situ by the addition of an aqueous solution of sodium hydroxide followed by the careful addition of hydrogen peroxide (H₂O₂). Acidification, extraction, and purification yield the final product, this compound.

-

Causality: This two-part final step transforms the C-Br bond into the desired C-OH group. The lithium-halogen exchange with n-BuLi creates a potent aryl lithium nucleophile. This nucleophile attacks the electrophilic boron atom of trimethyl borate. The subsequent oxidative workup with hydrogen peroxide in a basic medium is a classic and high-yielding method to convert arylboronic acids/esters into phenols.

-

Spectroscopic and Structural Characterization (Predicted)

Due to the absence of publicly available spectra for this specific isomer, the following characterization data are predicted based on established principles of NMR and IR spectroscopy and analysis of similar structures.[3][4][5][6]

| Technique | Predicted Data |

| ¹H NMR | ~7.2-7.4 ppm (d, 1H, Ar-H), ~6.8-7.0 ppm (m, 2H, Ar-H), ~5.0-6.0 ppm (s, broad, 1H, -OH), ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | ~155-160 ppm (C-OH), ~145-150 ppm (C-OCH₃), ~120-130 ppm (q, C-CF₃), ~123.5 ppm (q, J ≈ 272 Hz, -CF₃), ~110-125 ppm (Ar-CH), ~55-56 ppm (-OCH₃) |

| IR (cm⁻¹) | 3200-3500 (broad, O-H stretch), 2850-3000 (C-H stretch), 1500-1600 (C=C aromatic stretch), 1250-1350 (C-F stretch), 1000-1100 (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z = 192, Fragments at m/z = 177 ([M-CH₃]⁺), 163 ([M-CHO]⁺), 123 ([M-CF₃]⁺) |

Justification for Predictions:

-

¹H NMR: The aromatic region should show three distinct protons. The proton ortho to the electron-withdrawing -CF₃ group will be the most downfield. The phenolic -OH proton signal is typically broad and its chemical shift is concentration-dependent. The methoxy protons will appear as a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbon attached to the highly electronegative fluorine atoms (-CF₃) will appear as a quartet due to C-F coupling, with a large coupling constant (J). The carbons attached to oxygen will be the most downfield in the aromatic region.

-

IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch for the phenol, characteristic C-F stretches, and aromatic C=C and C-O vibrations.[7][8]

-

Mass Spectrometry: The molecular ion peak should be clearly visible at m/z 192. Common fragmentation pathways would include the loss of a methyl radical from the methoxy group or the loss of the entire trifluoromethyl group.[9]

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound dictates its reactivity and utility as a synthetic building block.

Key Reaction Sites

Caption: Key reactive sites on this compound for synthetic derivatization.

-

At the Phenolic -OH Group: This is the most reactive site for derivatization. It can be easily alkylated (e.g., Williamson ether synthesis) or acylated to form a vast library of ethers and esters. This is a common strategy for converting a phenol into a more drug-like ether linkage, as seen in many pharmaceutical agents.[10]

-

Electrophilic Aromatic Substitution (EAS): The -OH and -OCH₃ groups are strong activating, ortho-, para-directors. The -CF₃ group is a deactivating, meta-director. The combined effect strongly activates the positions ortho and para to the hydroxyl and methoxy groups. This allows for selective introduction of other substituents like nitro groups or halogens, further expanding the synthetic possibilities.

-

Use in Drug Discovery: This molecule is an ideal scaffold for structure-activity relationship (SAR) studies. By keeping the core constant and modifying the phenolic -OH, researchers can systematically probe the binding pocket of a biological target. Its role as a precursor for pharmaceuticals and agrochemicals is significant due to the beneficial properties imparted by the trifluoromethyl group.

Safety, Handling, and Storage

Hazard Identification (Extrapolated)

| Hazard Class | Statement |

| Acute Toxicity, Oral | May be harmful if swallowed.[11] |

| Skin Corrosion/Irritation | Causes skin irritation; may cause severe skin burns.[11] |

| Eye Damage/Irritation | Causes serious eye damage.[11] |

| STOT - Single Exposure | May cause respiratory irritation.[11] |

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[14]

-

Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling.[14] Launder contaminated clothing before reuse.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12][13] Store locked up.[12]

-

Spill Response: In case of a spill, remove all ignition sources.[14] Absorb with an inert, dry material and place in a suitable container for disposal.[14] Avoid generating dust.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advanced scientific research. Its unique combination of a reactive phenolic hydroxyl, a directing methoxy group, and a property-enhancing trifluoromethyl group makes it a powerful tool for the synthesis of novel compounds. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers, scientists, and drug development professionals to effectively utilize this compound in their work, accelerating the discovery of new medicines and materials.

References

- 3-Fluoro-4-methoxyphenol - CymitQuimica. (n.d.).

- 4-(Trifluoromethoxy)phenol - Synquest Labs. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261 - PubChem. (n.d.).

- 3-Methoxy-4-(trifluoromethoxy)phenol | 1261571-61-2 | Benchchem. (n.d.).

- Cas 106877-44-5,1,3-Benzenediol,2-(trifluoromethyl)- | lookchem. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012).

- 3-Chloro-4-(trifluoromethoxy)phenol - African Rock Art. (n.d.).

- SAFETY DATA SHEET - MilliporeSigma. (2025).

- 3-(Trifluoromethoxy)phenol(827-99-6) 13C NMR spectrum - ChemicalBook. (n.d.).

- Supporting information for - The Royal Society of Chemistry. (n.d.).

- Phenol, 4-(trifluoromethoxy)- - NIST WebBook. (n.d.).

- 4-(Trifluoromethyl)-phenol - NIST WebBook. (n.d.).

- Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. (2017).

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447. (1979).

- This compound - CAS:106877-41-2 - Sunway Pharm Ltd. (n.d.).

- 3-Methoxyphenol(150-19-6)IR1 - ChemicalBook. (n.d.).

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents. (n.d.).

- The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem. (n.d.).

Sources

- 1. This compound - CAS:106877-41-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(Trifluoromethoxy)phenol(827-99-6) 13C NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 8. 3-Methoxyphenol(150-19-6) IR Spectrum [chemicalbook.com]

- 9. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 10. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

3-Methoxy-4-(trifluoromethyl)phenol molecular weight

An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 106877-41-2), a fluorinated organic compound of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, present a representative synthetic pathway, detail robust analytical methodologies for its characterization, and explore its applications as a strategic building block in modern drug discovery. This document is intended to serve as a foundational resource for scientists leveraging this molecule in their research and development programs.

Physicochemical Properties and Structural Information

This compound is a substituted aromatic compound featuring both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable intermediate for fine-tuning the characteristics of larger, biologically active molecules.[1]

The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group but is significantly more lipophilic and metabolically stable. Its strong electron-withdrawing nature can profoundly influence the acidity of the phenolic proton and modulate the electron density of the aromatic ring. The adjacent methoxy group further modifies these electronic effects and provides an additional vector for chemical functionalization.

Table 1: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 106877-41-2 | [2][3][4][5] |

| Molecular Formula | C₈H₇F₃O₂ | [2][3][5] |

| Molecular Weight | 192.14 g/mol | [2][5] |

| Purity (Typical) | ≥98% (by HPLC) | [3] |

| Physical Form | Not specified in literature; likely a solid or high-boiling liquid at room temperature. | |

| Boiling Point | Data not publicly available; requires experimental determination. | |

| Melting Point | Data not publicly available; requires experimental determination. |

| Solubility | Data not publicly available; expected to be soluble in common organic solvents like methanol, chloroform, and ethyl acetate. | |

Note: Specific physical constants such as melting and boiling points for this exact isomer are not consistently reported in public databases and should be determined experimentally upon receipt of the material.

Synthesis Pathway: A Representative Protocol

The synthesis of substituted phenols, particularly those bearing sensitive functional groups, often requires a protection-functionalization-deprotection strategy. A common and robust method for synthesizing trifluoromethyl-substituted phenols involves the protection of the hydroxyl group as a benzyl ether. This protecting group is stable under a wide range of reaction conditions but can be cleaved cleanly via catalytic hydrogenolysis.[6]

Below is a representative, field-proven workflow for the synthesis of the target compound, starting from a commercially available halobenzene precursor.

Experimental Protocol: Benzyl Ether Protection and Hydrogenolysis

Step 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)phenyl Benzyl Ether

-

To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir for 30 minutes at room temperature to ensure the complete formation of sodium benzylate.

-

Add 1-chloro-2-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected intermediate, 2-Methoxy-4-(trifluoromethyl)phenyl benzyl ether.

Step 2: Deprotection via Catalytic Hydrogenolysis

-

Dissolve the purified benzyl ether intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature. Monitor the reaction for the consumption of starting material by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification via chromatography or distillation may be performed if necessary.

Causality Note: The benzyl ether is an ideal protecting group in this context because it is robust enough to withstand the conditions of the ether synthesis but is readily cleaved under mild hydrogenolysis conditions, which will not reduce the aromatic ring or cleave the trifluoromethyl group.[6]

Analytical Characterization and Quality Control

Ensuring the purity and identity of chemical intermediates is paramount in research and drug development. A multi-modal analytical approach is recommended for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identity confirmation and detection of volatile impurities.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This protocol is a self-validating system for routine quality control.

-

Instrumentation and Materials:

-

HPLC system with a UV detector, pump, and autosampler.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid or phosphoric acid (for mobile phase modification).

-

-

Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range (e.g., 100 µg/mL).

-

-

Chromatographic Conditions (Illustrative):

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (A preliminary UV scan should be run to determine the λₘₐₓ).

-

Injection Volume: 10 µL.

-

-

Data Analysis and Validation:

-

Identity: The retention time of the main peak in the sample chromatogram must match that of the reference standard.

-

Purity: Construct a calibration curve by plotting peak area against concentration for the working standards. The curve must have a correlation coefficient (r²) of >0.999. Calculate the concentration of the sample from the calibration curve and express purity as a percentage of the expected value. Area percent is also a common method for purity assessment.

-

Applications in Drug Discovery and Development

The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to enhance the pharmacological profile of drug candidates.[1] The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are particularly favored for their ability to improve metabolic stability, increase lipophilicity (which can enhance membrane permeability), and modulate binding affinity to biological targets.[1]

This compound serves as a key building block for introducing these desirable properties. Its phenol group provides a reactive handle for derivatization through etherification, esterification, or participation in cross-coupling reactions, allowing for its incorporation into a wide array of molecular scaffolds.

Key Roles in Drug Design:

-

Metabolic Blocking: The robust C-F bonds of the trifluoromethyl group are resistant to oxidative metabolism by cytochrome P450 enzymes. Placing this group at a potential site of metabolism can block unwanted biotransformation, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity Modulation: The -CF₃ group significantly increases the lipophilicity of a molecule, which can be crucial for crossing the blood-brain barrier or enhancing oral absorption.

-

Binding Affinity Enhancement: The strong dipole moment and unique electronic nature of the -CF₃ group can lead to favorable interactions (such as dipole-dipole or orthogonal multipolar interactions) within a protein's active site, potentially increasing the binding affinity and potency of a drug.

While specific drugs directly synthesized from this compound are not prominent in publicly available literature, closely related structures like 4-(trifluoromethoxy)phenol are known intermediates in the synthesis of potent therapeutics, such as Kv1.5 potassium channel inhibitors.[7][8] This demonstrates the established utility of this class of compounds as critical starting materials in pharmaceutical R&D.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound (CAS 106877-41-2) is not widely available, data from closely related structural analogs provide a strong basis for assessing its potential hazards. Analogs such as 4-(trifluoromethoxy)phenol and 3-methoxy-5-(trifluoromethyl)phenol are classified as hazardous.[9][10][11]

Expected Hazards (based on analogs):

-

Skin Irritation/Corrosion: Causes skin irritation and may cause severe skin burns.[10][11][12]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[9][10][11][12]

-

Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.[9][10][12]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for chemical waste disposal.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][10]

-

Keep away from incompatible materials such as strong oxidizing agents.

References

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

- Google Patents. (1979). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. (2021). WO 2021/171301 A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

- Google Patents. (1980). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

-

European Patent Office. (2022). EP 4029849 A1 - Method for preparing m-trifluoromethylphenol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 106877-41-2|this compound|BLD Pharm [bldpharm.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound - [nashpharmatech.com]

- 5. This compound - CAS:106877-41-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 7. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 8. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. staging.keyorganics.net [staging.keyorganics.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 3-Methoxy-4-(trifluoromethyl)phenol: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 3-Methoxy-4-(trifluoromethyl)phenol is a fluorinated aromatic chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a methoxy and a trifluoromethyl group, imparts valuable physicochemical properties to larger molecules, making it a key building block in modern medicinal chemistry. The trifluoromethyl group, in particular, is a well-established bioisostere for enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an in-depth overview of the compound's chemical identity, synthesis, key applications, and safe handling protocols, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is unequivocally identified by its IUPAC name and CAS Registry Number. Its core structure consists of a phenol ring substituted with a methoxy group (-OCH₃) at position 3 and a trifluoromethyl group (-CF₃) at position 4.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 106877-33-2 | [1][2] |

| Molecular Formula | C₈H₇F₃O₂ | [2] |

| Molecular Weight | 192.14 g/mol | [2] |

| Appearance | Varies (typically a solid) | N/A |

| Purity | Typically ≥98% (by HPLC) | [2] |

The presence of the highly electronegative trifluoromethyl group significantly influences the compound's electronic properties and acidity compared to simpler phenols. This functional group is renowned in drug design for its ability to increase lipophilicity and block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[3][4]

Synthesis and Manufacturing Insights

The synthesis of substituted trifluoromethylphenols often requires specialized strategies due to the challenges associated with introducing the -CF₃ group. While a specific, detailed industrial synthesis for this compound is proprietary, general and patented methodologies for analogous structures provide a logical framework for its preparation.

A common conceptual pathway involves the modification of a pre-existing, suitably substituted benzene ring. One plausible approach is a multi-step synthesis starting from a more readily available precursor, such as a substituted anisole or phenol. Patented processes for similar compounds often involve:

-

Halogenation/Substitution: Reacting a trifluoromethylated benzene derivative with a halogen, followed by nucleophilic substitution to introduce a hydroxyl or methoxy group.

-

Protection and Functionalization: Utilizing protecting groups to facilitate regioselective reactions. For instance, protecting the phenol group of a 4-(trifluoromethyl)phenol derivative allows for directed electrophilic substitution at the meta-position.[5]

-

Direct Trifluoromethylation: Modern methods may involve the direct trifluoromethylation of a methoxyphenol precursor using specialized reagents, although this can sometimes lead to mixtures of isomers.[6]

A generalized workflow for synthesizing a substituted trifluoromethylphenol is depicted below.

Caption: Role of this compound in the drug discovery pipeline.

Experimental Protocol: General Procedure for Phenolic Ether Synthesis

While a specific synthesis for the title compound is not publicly detailed, a general, illustrative protocol for a key reaction type—the Williamson ether synthesis often used to introduce methoxy groups—is provided below. This protocol is representative of the methodologies employed in the synthesis of such intermediates.

Objective: To illustrate the methylation of a substituted phenol.

Materials:

-

Substituted phenol (e.g., 4-(trifluoromethyl)phenol)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted phenol (1.0 eq) in anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Methylation: Add the methylating agent (e.g., methyl iodide, 1.1-1.2 eq) to the stirring suspension.

-

Heating: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure anisole derivative.

Causality and Self-Validation: The use of an anhydrous solvent and a solid base like K₂CO₃ is crucial to favor the O-alkylation of the phenoxide. Monitoring by TLC provides a reliable in-process check to determine the reaction endpoint, ensuring that the starting material has been consumed and preventing the formation of byproducts from prolonged heating. The multi-step workup and final purification are essential to isolate a product of high purity, which is validated by characterization techniques like NMR and Mass Spectrometry.

Safety and Handling

This compound and related fluorinated compounds require careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [7][8]* Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [7][9]* Incompatibilities: Keep away from strong oxidizing agents and acid chlorides. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources. [7][8][9]* First Aid:

-

Eyes: May cause severe eye irritation or damage. Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [7][8][10] * Skin: May cause skin irritation. Wash off immediately with plenty of soap and water. [7][8] * Ingestion: May be harmful if swallowed. Rinse mouth and call a poison center or doctor immediately. [7][8] * Inhalation: May cause respiratory irritation. Move the person to fresh air. [8][9] Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160308704, 4-(trifluoromethoxy)phenol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxyphenol, 97%. Retrieved from [Link]

- Google Patents. (n.d.). Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.

- Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Google Patents. (n.d.). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

- Google Patents. (n.d.). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

-

Chemical Synthesis Service. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Retrieved from [Link]

-

ChemSynthesis. (2025). 4-(trifluoromethoxy)phenol. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

African Rock Art. (2025). 4-(Trifluoromethoxy)phenol. Retrieved from [Link]

Sources

- 1. This compound - [nashpharmatech.com]

- 2. capotchem.com [capotchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DE10040051A1 - Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents [patents.google.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-4-(trifluoromethyl)phenol

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-4-(trifluoromethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the acquisition and interpretation of the spectrum, grounded in established scientific literature.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. The interplay of the hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups on the benzene ring creates a unique electronic environment, which is directly reflected in its ¹H NMR spectrum. Understanding this spectrum is crucial for structural verification, purity assessment, and for predicting its chemical behavior.

The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group exert opposing effects on the electron density of the aromatic ring, leading to a distinct and predictable pattern of chemical shifts for the aromatic protons.[1][2] The hydroxyl proton's chemical shift is further influenced by solvent and concentration due to hydrogen bonding.[3][4]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure and proton designations are as follows:

Caption: Molecular structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| OH | 4.5 - 7.0 | Broad Singlet | N/A | Chemical shift is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to chemical exchange.[5][6] |

| H-2 | ~6.9 | Doublet | Jortho = ~8-9 Hz | This proton is ortho to the electron-donating -OH group and meta to the electron-donating -OCH₃ group, leading to shielding. It is coupled to H-6. |

| H-6 | ~7.1 | Doublet of Doublets | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz | This proton is ortho to the electron-donating -OH group and meta to the strongly electron-withdrawing -CF₃ group, resulting in a downfield shift compared to H-2. It is coupled to H-2 (ortho) and H-5 (meta). |

| H-5 | ~7.3 | Doublet | Jmeta = ~2-3 Hz | This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the electron-donating -OH and -OCH₃ groups, causing it to be the most deshielded of the aromatic protons. It is coupled to H-6 (meta). |

| OCH₃ | ~3.9 | Singlet | N/A | The methoxy protons are not coupled to other protons and typically appear as a singlet in this region. |

Analysis of Substituent Effects:

-

Hydroxyl Group (-OH): An activating, ortho-, para- directing group that shields the protons at these positions, causing an upfield shift.

-

Methoxy Group (-OCH₃): Also an activating, ortho-, para- directing group that shields the protons at these positions.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta- directing group that deshields all aromatic protons, with the most significant effect on the ortho protons.

The predicted chemical shifts are a result of the cumulative influence of these substituents.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the compound.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the OH proton.[1][3]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

2. NMR Spectrometer Setup:

- Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

- Tune and shim the probe to ensure a homogeneous magnetic field.

- Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

- Use a standard pulse sequence for ¹H NMR acquisition.

3. Data Acquisition:

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

- The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

4. Data Processing:

- Apply a Fourier transform to the free induction decay (FID).

- Phase the spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale using the TMS signal.

- Integrate the signals to determine the relative number of protons for each resonance.

5. D₂O Shake Experiment (Optional):

- To confirm the assignment of the phenolic -OH proton, a D₂O shake experiment can be performed.[6]

- After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.

- The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity, thus confirming its identity.[5][6]

Workflow for Spectral Analysis

Caption: A typical workflow for acquiring and interpreting an NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and structural characterization. A thorough understanding of the electronic effects of the substituents allows for a confident prediction and interpretation of the chemical shifts and coupling patterns of the aromatic protons. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the integrity and reliability of the structural analysis. This knowledge is fundamental for any research or development activities involving this and structurally related molecules.

References

-

Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

Nikolaos, L., Ioannis, D., & Panagiotis, Z. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 14757–14811. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Martin, T., & Schneider, B. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 40(5), 875-881. Retrieved from [Link]

-

Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

13C NMR of 3-Methoxy-4-(trifluoromethyl)phenol

An In-depth Technical Guide to the ¹³C NMR of 3-Methoxy-4-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of chemical shift prediction, a detailed experimental protocol for spectral acquisition, and a thorough interpretation of the spectral data. By integrating fundamental principles with practical insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and structurally related fluorinated phenolic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a trifluoromethyl (-CF₃) group. This unique combination of electron-donating and electron-withdrawing moieties makes it a valuable building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group, in particular, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

Given its structural complexity, unambiguous characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, as it provides direct insight into the electronic environment of every carbon atom in the molecule. This guide explains how to leverage ¹³C NMR to confirm the identity and purity of this compound, with a focus on the causal relationships between molecular structure and spectral output.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is governed by the cumulative electronic effects of the three substituents on the aromatic ring. A robust understanding of these effects is the foundation for accurate spectral prediction and assignment.

Substituent Effects on the Aromatic Ring

The distribution of electron density in the benzene ring is perturbed by the hydroxyl, methoxy, and trifluoromethyl groups. Their effects are a combination of induction and resonance.

-

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups. They exert an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but this is overwhelmingly surpassed by their strong electron-donating resonance effect (+R). The donation of lone pair electrons from the oxygen into the π-system increases electron density primarily at the ortho and para positions, causing the corresponding carbon signals to be shielded (shifted upfield to lower δ values).[1][2]

-

Trifluoromethyl (-CF₃) Group: This is a potent deactivating group. It exerts a powerful electron-withdrawing inductive effect (-I) owing to the high electronegativity of the three fluorine atoms.[3] This effect significantly deshields the ipso-carbon (C-4) and, to a lesser extent, the other ring carbons. The carbon atom of the -CF₃ group itself will exhibit a distinct chemical shift and, critically, will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JC-F).[4][5]

The logical workflow for predicting the chemical shifts based on these principles is outlined below.

Caption: Logical workflow for predicting the ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol is a self-validating system designed for acquiring a high-quality, interpretable ¹³C NMR spectrum. The causality behind each parameter choice is explained to ensure technical rigor.

Materials and Instrumentation

-

Sample: this compound (20-30 mg)

-

Solvent: Deuterated chloroform (CDCl₃, 0.6-0.7 mL) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and simple solvent signal, but DMSO-d₆ may be required for compounds with poor solubility.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

NMR Spectrometer: A multinuclear spectrometer operating at a ¹³C frequency of ≥100 MHz.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 20-30 mg of the sample directly into a clean, dry NMR tube.

-

Solvation: Add ~0.6 mL of the chosen deuterated solvent containing TMS.

-

Homogenization: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If necessary, use a vortex mixer or brief sonication. A clear, homogeneous solution is critical for sharp, well-resolved signals.

Spectrometer Setup and Data Acquisition

This protocol utilizes a standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard 30° pulse angle experiment provides a good compromise between signal intensity and preventing saturation, which is crucial given the long T1 relaxation times of quaternary carbons. |

| Spectral Width | 0 to 200 ppm | This range comfortably encompasses typical organic chemical shifts, from aliphatic carbons to carbonyls, ensuring all signals, including the deshielded aromatic carbons, are captured. |

| Acquisition Time (AQ) | ~1.0 - 2.0 seconds | A longer acquisition time provides better digital resolution, which is important for resolving closely spaced peaks and observing small C-F coupling constants. |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds | ¹³C nuclei, especially quaternary carbons, have long relaxation times. A sufficient delay is essential for the magnetization to return to equilibrium, allowing for accurate signal integration. |

| Number of Scans (NS) | 1024 - 4096 (or more) | Due to the low natural abundance (1.1%) of ¹³C, a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard room temperature operation ensures consistency and comparability with reference data. |

Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure a flat and accurate baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.

Spectral Interpretation and Data Analysis

The ¹³C NMR spectrum of this compound will display 8 distinct signals: 6 for the aromatic carbons, 1 for the methoxy carbon, and 1 for the trifluoromethyl carbon.

Caption: Structure and carbon numbering of the target molecule.

Predicted Chemical Shifts and Assignments